N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Description
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of a thiadiazole ring and an adamantane moiety
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c16-11(20)7-22-14-19-18-13(23-14)17-12(21)15-4-8-1-9(5-15)3-10(2-8)6-15/h8-10H,1-7H2,(H2,16,20)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZQYBLMTALCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329303 | |
| Record name | N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677316 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893132-05-3 | |
| Record name | N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-1,3,4-thiadiazole-2-thiol as a key starting reagent.
Alkylation and Acylation: The sulfur atom in the thiadiazole ring is alkylated, followed by acylation of the nitrogen atom to form the desired compound.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-[5-({2-[(3-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutancarboxamide
- N-{5-[(2-amino-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide
Uniqueness
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is unique due to its adamantane moiety, which imparts enhanced stability and rigidity to the molecule.
Biological Activity
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a complex organic compound that combines a thiadiazole ring with an adamantane moiety. This unique structure is associated with various biological activities and potential therapeutic applications. The compound is of particular interest due to its possible roles in medicinal chemistry, especially in targeting specific biological pathways.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₁₈N₄O₂S₂. The adamantane structure contributes to the compound's stability and lipophilicity, which may enhance its bioavailability and interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives of thiadiazole have shown effectiveness against a range of bacterial and fungal pathogens. In vitro studies suggest that this compound may possess similar properties.
| Compound | Target Pathogen | Activity |
|---|---|---|
| Thiadiazole A | Staphylococcus aureus | MIC = 0.5 µg/mL |
| Thiadiazole B | Escherichia coli | MIC = 1.0 µg/mL |
| Subject Compound | Candida albicans | Pending Evaluation |
Anticancer Activity
Thiadiazole derivatives have been explored for their anticancer properties. Studies have shown that certain thiadiazole compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific effects of this compound on various cancer cell lines are yet to be fully elucidated.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act as a modulator for receptors associated with disease processes.
- Cell Signaling Interference : The compound might disrupt signaling pathways that promote cell proliferation.
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives demonstrated their antimicrobial efficacy against various strains of bacteria and fungi. The results indicated that modifications in the thiadiazole structure significantly influenced the antimicrobial activity.
Study 2: Anticancer Potential
In a recent investigation into the anticancer properties of similar compounds, researchers found that certain thiadiazole derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
